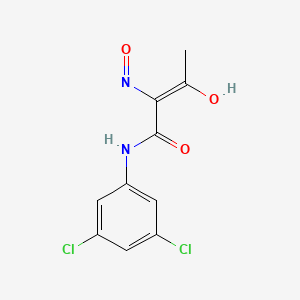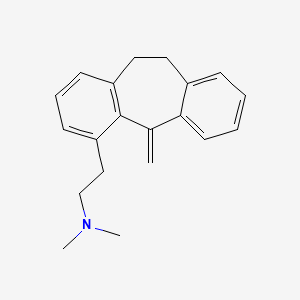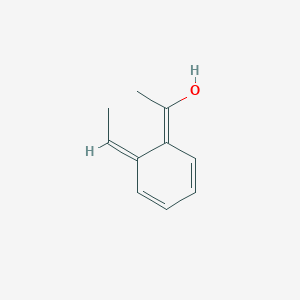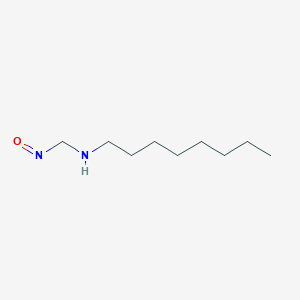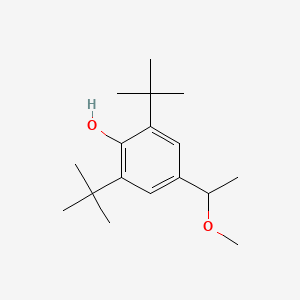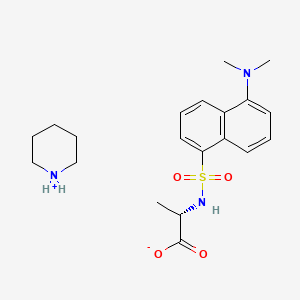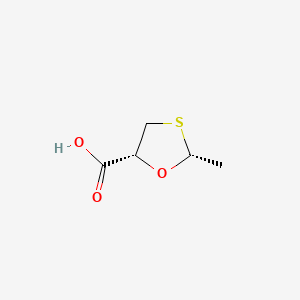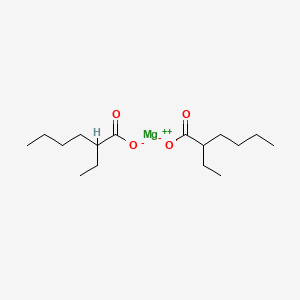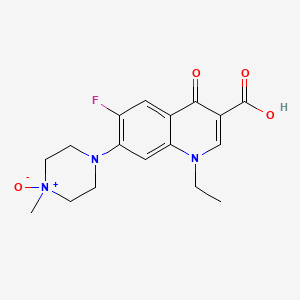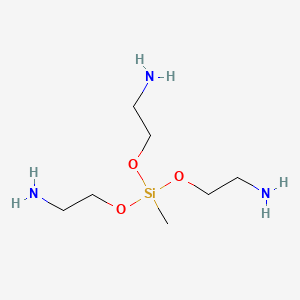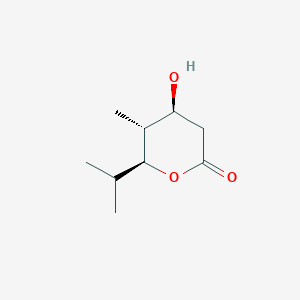
(Z)-2-(4-Styrylphenyl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Styryl-phenyl)-ethylamine hydrochloride is an organic compound that features a styryl group attached to a phenyl ring, which is further connected to an ethylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-styryl-phenyl)-ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromostyrene and phenylacetaldehyde.
Heck Coupling Reaction: The 4-bromostyrene undergoes a Heck coupling reaction with phenylacetaldehyde in the presence of a palladium catalyst to form 4-styryl-phenylacetaldehyde.
Reductive Amination: The 4-styryl-phenylacetaldehyde is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield 2-(4-styryl-phenyl)-ethylamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 2-(4-styryl-phenyl)-ethylamine hydrochloride would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Heck coupling and reductive amination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Styryl-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products include 4-styryl-benzaldehyde or 4-styryl-benzophenone.
Reduction: Products include 2-(4-ethyl-phenyl)-ethylamine.
Substitution: Products vary depending on the substituent introduced, such as N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Styryl-phenyl)-ethylamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders.
Materials Science: The compound’s styryl group makes it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 2-(4-styryl-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The styryl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Styryl-phenyl)-1,4,5-triaryl imidazole: Similar in structure but contains an imidazole ring.
N-(2-Acetyl-4-styryl-phenyl)-4-benzenesulfonamide: Contains a sulfonamide group and is used for its anticholinesterase and antioxidant activities.
Uniqueness
2-(4-Styryl-phenyl)-ethylamine hydrochloride is unique due to its combination of a styryl group and an ethylamine group, which provides a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C16H18ClN |
|---|---|
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
2-[4-[(Z)-2-phenylethenyl]phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-13-12-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14;/h1-11H,12-13,17H2;1H/b7-6-; |
InChI-Schlüssel |
NENRMKASVRBGLF-NAFXZHHSSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)CCN.Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(20S)-8,12,16,16-tetramethyl-3,11-dioxapentacyclo[10.7.1.01,15.04,20.05,10]icosa-5,7,9-trien-6-ol](/img/structure/B13815731.png)
